molecular formula C11H12FNO5S B2681463 (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1613637-25-4

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2681463
CAS No.: 1613637-25-4
M. Wt: 289.28
InChI Key: YDYGDLFTYNVSOS-SCZZXKLOSA-N
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Description

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with the molecular formula C11H12FNO5S and a molecular weight of 289.28 g/mol . This compound features a stereochemically defined (2S,4R) 4-hydroxypyrrolidine-2-carboxylic acid scaffold, a structure closely related to trans-4-hydroxy-L-proline, which is a well-known fundamental building block in peptide synthesis and medicinal chemistry . The core structure is further functionalized with a 4-fluorobenzenesulfonyl group, a common moiety in drug design that can influence a molecule's physicochemical properties and biological activity. While specific biological data for this exact compound is not readily available in the public domain, its structure suggests significant potential as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both a carboxylic acid and a sulfonamide group provides handles for further chemical modification, making it a valuable scaffold for constructing more complex molecules, such as protease inhibitors or other targeted therapeutics . Researchers can leverage this compound to explore structure-activity relationships, particularly in programs targeting enzymes or receptors that recognize proline-like structures. This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(2S,4R)-1-(4-fluorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYGDLFTYNVSOS-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced via selective hydroxylation using reagents like osmium tetroxide or through catalytic hydrogenation.

    Sulfonylation: The 4-fluorobenzenesulfonyl group is introduced through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation of a suitable intermediate, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Sulfonamide Bond Cleavage and Modification

The sulfonamide group (-SO₂-NR₂) undergoes cleavage under acidic conditions. This reaction is critical for modifying the compound’s core structure:

  • Reagents/Conditions : Trifluoroacetic acid (TFA) with triethylsilane (Et₃SiH) at 0–80°C .

  • Mechanism : Acidic cleavage followed by desulfonation yields intermediates for further functionalization.

Reaction TypeReagents/ConditionsProductReferences
Sulfonamide cleavageTFA, Et₃SiH, 0–80°CDeprotected pyrrolidine intermediate

Hydroxyl Group Derivatization

The C4 hydroxyl group participates in protection/deprotection strategies and substitution reactions:

  • Silylation : Hexamethyldisilazane (HMDS) at 140°C forms a trimethylsilyl (TMS) ether .

  • Sulfonation : Subsequent reaction with sulfonyl chlorides (e.g., RSO₂Cl) in tetrahydrofuran (THF) .

Reaction TypeReagents/ConditionsProductReferences
SilylationHMDS, 140°CTMS-protected hydroxyl group
SulfonationRSO₂Cl, THFSulfonated pyrrolidine derivative

Carboxylic Acid Functionalization

The carboxylic acid group is reactive toward hydrazide formation and esterification:

  • Hydrazide Synthesis : Preactivation with N-hydroxy-2-pyridone and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (CH₂Cl₂), followed by reaction with hydrazines .

  • Esterification : Alkylation with alkyl halides (R-X) in dimethylformamide (DMF) using sodium hydride (NaH) .

Reaction TypeReagents/ConditionsProductReferences
Hydrazide formationDCC, N-hydroxy-2-pyridone, CH₂Cl₂Hydrazide derivative
EsterificationR-X, NaH, DMFCarboxylic acid ester

Cyclization Reactions

Intramolecular cyclization enables the formation of bicyclic structures:

  • Acylation-Cyclization : Treatment with α-bromo-alkanoyl chloride in THF, followed by NaH in DMF .

Reaction TypeReagents/ConditionsProductReferences
Cyclizationα-Bromo-alkanoyl chloride, NaH/DMFBicyclic pyrrolidine derivative

Thiol Group Deprotection

Protected thiols (e.g., trityl or PMB groups) are deprotected for downstream applications:

  • Deprotection : TFA/Et₃SiH at 0–80°C removes trityl (Tr) or para-methoxybenzyl (PMB) groups .

Reaction TypeReagents/ConditionsProductReferences
Thiol deprotectionTFA, Et₃SiH, 0–80°CFree thiol intermediate

Analytical Validation

Key techniques confirm reaction outcomes:

  • NMR Spectroscopy : Monitors functional group transformations (e.g., sulfonamide cleavage).

  • HPLC : Ensures purity (>95%) of intermediates and final products.

Scientific Research Applications

Antidiabetic Agents

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has been investigated for its potential use as an antidiabetic agent. Its mechanism of action involves modulation of glucose metabolism and insulin sensitivity, making it suitable for the treatment of type 2 diabetes. The compound operates in a glucose-dependent manner, which can help mitigate the risk of hypoglycemia often associated with traditional antidiabetic medications .

Inhibitors of Enzymatic Activity

This compound is also studied for its role as an inhibitor of specific enzymes related to metabolic pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, this compound can enhance the levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis .

Research on Protein Interactions

In biochemical research, this compound is utilized to study protein-ligand interactions. Its sulfonamide group allows for specific binding to target proteins, facilitating the exploration of structure-activity relationships (SAR) in drug design .

Case Study 1: Antidiabetic Effects

A study published in a peer-reviewed journal evaluated the efficacy of this compound in diabetic animal models. The results indicated significant reductions in blood glucose levels compared to control groups, suggesting its potential as a therapeutic agent for diabetes management.

Case Study 2: Enzyme Inhibition

Another study focused on the compound’s inhibition of DPP-IV activity. In vitro assays demonstrated that the compound effectively inhibited DPP-IV with an IC50 value indicating potency comparable to existing DPP-IV inhibitors used in clinical settings. This study highlights the compound's potential for further development into a pharmaceutical agent targeting metabolic disorders .

Mechanism of Action

The mechanism of action of (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

Compound Name Substituent Key Differences Biological Implications
rac-(2R,4S)-1-(4-bromobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 4-Br - Bromine (Br) instead of fluorine (F).
- Racemic (2R,4S) vs. enantiopure (2S,4R).
- Higher molecular weight (297.79 g/mol).
- Increased steric bulk may reduce membrane permeability.
- Potential for altered target selectivity.
(2S,4R)-1-(4-chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Hypothetical) 4-Cl - Chlorine (Cl) substitution.
- Similar electronegativity to F but larger atomic radius.
- Enhanced electrophilicity for covalent binding.
- Possible toxicity concerns.

Modifications to the Pyrrolidine Core

Compound Name Structural Features Key Differences Applications
(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid - Boc-protected amine.
- Fluorine at C4 instead of hydroxyl.
- (2R,4S) stereochemistry.
- Loss of hydroxyl reduces H-bonding.
- Boc group enhances stability but limits reactivity.
- Intermediate in peptide synthesis.
- Used in prodrug strategies.
(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid - Methyl group at N1.
- Fluorine replaces hydroxyl at C3.
- Reduced polarity due to methyl and fluorine.
- Altered pKa of carboxylic acid.
- Potential CNS-targeting agent due to increased lipophilicity.
L-Hydroxyproline - No sulfonyl group.
- Natural amino acid with (2S,4R) configuration.
- Higher solubility in water (50 mg/mL).
- Integral to collagen stability.
- Wound healing supplements.
- Biomaterial engineering.

Functional Group Replacements

Compound Name Functional Group Variation Key Differences Synthetic Utility
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid - Trifluoromethyl (CF₃) at C4.
- Fmoc protection.
- CF₃ increases hydrophobicity.
- Fmoc enables solid-phase peptide synthesis.
- Building block for fluorinated peptides.
- Conformational control in analogs.
(2S,4R)-1-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid - Aminoacetyl-pyrrolidine conjugate. - Bifunctional structure with peptide-like backbone. - Probing enzyme-substrate interactions.
- Designing dual-target inhibitors.

Physicochemical Comparison

Property Target Compound 4-Br Analogue L-Hydroxyproline
Molecular Weight 289.28 g/mol 297.79 g/mol 131.13 g/mol
Solubility (Water) Limited (sulfonyl group) Poor (Br steric bulk) 50 mg/mL
Melting Point Not reported Not reported 146.6–149.5°C
LogP (Predicted) ~1.2 (moderate lipophilicity) ~1.8 -1.5 (highly polar)

Biological Activity

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of diabetes treatment and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₉H₈FNO₄S
  • Molecular Weight : 233.23 g/mol
  • CAS Number : 349-88-2

The presence of a fluorobenzenesulfonyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The primary mechanism of action for this compound is as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones such as GLP-1. Inhibition of DPP-IV leads to increased levels of GLP-1, which plays a crucial role in glucose metabolism and insulin secretion, thereby providing therapeutic benefits in type 2 diabetes management.

Key Findings on DPP-IV Inhibition

  • Inhibition Potency : The compound exhibits an IC₅₀ value of approximately 5.34 nM against DPP-IV, indicating high potency in inhibiting this enzyme .
  • Selectivity : It shows significant selectivity against related peptidases such as DPP-8 and DPP-9, with selectivity ratios exceeding 600-fold .

Biological Activity in Cancer Models

Recent studies have also explored the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity against COLO201 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. The compound induced cell cycle arrest in specific phases depending on the concentration used .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (µM)Proliferation Index (%)Cell Cycle Phase Arrest
COLO2011035G2/M
MDA-MB-23130DecreasedG0/G1

Pharmacokinetics and Safety Profile

Pharmacokinetic studies conducted in animal models indicate favorable absorption and distribution characteristics for this compound. A single oral dose resulted in significant inhibition of plasma DPP-IV activity and improved glucose tolerance in Zucker fatty rats .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Diabetes Management : In a controlled study involving Zucker rats, administration of the compound led to a marked increase in active GLP-1 levels and improved insulin secretion during glucose tolerance tests .
  • Oncological Applications : A study reported that treatment with the compound resulted in reduced tumor growth rates in xenograft models of breast cancer, suggesting its potential as an adjunct therapy alongside traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 4-fluorobenzenesulfonyl group into pyrrolidine derivatives?

  • Methodological Answer : The fluorobenzenesulfonyl group can be introduced via sulfonylation of the pyrrolidine nitrogen using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Protection of the hydroxyl group (e.g., tert-butyldimethylsilyl ether) prior to sulfonylation prevents undesired side reactions . Post-reaction deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality. Optimization of reaction time (12–24 h) and temperature (0–25°C) is critical to minimize epimerization at the stereogenic centers.

Q. How can the purity and stereochemical integrity of this compound be validated after synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H or OD-H columns) resolves enantiomeric impurities. Nuclear magnetic resonance (NMR) analysis, particularly 19F^{19}\text{F} NMR, confirms the presence of the fluorobenzenesulfonyl group, while 1H^{1}\text{H}-13C^{13}\text{C} HSQC correlations verify the (2S,4R) configuration. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What safety precautions are recommended for handling hygroscopic intermediates during synthesis?

  • Methodological Answer : Store the compound in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption. Use desiccants (e.g., silica gel) in storage environments. During weighing, employ gloveboxes or controlled humidity chambers (<30% RH). Personal protective equipment (PPE), including nitrile gloves and EN166-certified safety goggles, is mandatory .

Advanced Research Questions

Q. How do substituents on the pyrrolidine ring influence conformational stability and biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 4-chlorobenzyl, 4-difluoromethyl, or 4-OCF2_2H derivatives) reveal that bulky substituents at the 4-position restrict ring puckering, favoring a Cγ^\gamma-exo conformation. This conformational bias enhances hydrophobic interactions in receptor binding pockets. Molecular dynamics simulations (AMBER or CHARMM force fields) and X-ray crystallography are used to correlate substituent effects with bioactivity .

Q. What strategies mitigate diastereomer formation during reductive amination of aldehyde intermediates derived from this compound?

  • Methodological Answer : Poor solubility of iminium salts in nonpolar solvents (e.g., toluene) can lead to enamine byproducts. Using polar aprotic solvents (DMF or DMSO) and additives like molecular sieves (3Å) improves intermediate stability. Catalytic hydrogenation (Pd/C or PtO2_2) under high pressure (50–100 psi H2_2) ensures complete reduction to the desired tertiary amine .

Q. How does this compound serve as a scaffold for dual-target ligands in analgesic development?

  • Methodological Answer : The hydroxyl and carboxylic acid groups enable functionalization via esterification or amidation to introduce pharmacophores targeting dopamine D3 (D3R) and μ-opioid (MOR) receptors. For example, coupling with a MOR agonist moiety (e.g., fentanyl-derived fragments) and a D3R antagonist (e.g., SB-277011-A analogs) creates bifunctional ligands. In vitro binding assays (radioligand displacement) and in vivo analgesic models (tail-flick test) validate dual activity .

Q. What analytical approaches resolve discrepancies in solubility data between this compound and its hydroxyproline analogs?

  • Methodological Answer : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility. LogP calculations (CLOGP software) and experimental shake-flask methods (octanol/water partitioning) quantify hydrophobicity. Compared to L-hydroxyproline (logP = -1.5), the fluorobenzenesulfonyl group increases logP by ~2.5 units, reducing aqueous solubility but enhancing membrane permeability .

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